

Application Note: Multigram Scale Synthesis of Diazaspiroalkanes with Azetidine Moiety

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Compound of Interest

Compound Name: *Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate*

CAS No.: 1547049-64-8

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Executive Summary

Diazaspiroalkanes, particularly those incorporating the strained azetidine ring (e.g., 2,6-diazaspiro[3.3]heptane), have emerged as critical "privileged scaffolds" in modern drug discovery.^[1] They serve as rigid, sp³-rich bioisosteres for piperazine and morpholine, offering defined exit vectors that can improve metabolic stability and solubility.

However, the high ring strain (~26 kcal/mol for azetidine) and the volatility of the free bases make scale-up challenging. This guide details robust, field-proven protocols for the multigram synthesis of two core scaffolds:

- 2,6-Diazaspiro[3.3]heptane (The "Zeroth" Generation symmetric core).
- 2,7-Diazaspiro[3.5]nonane (The expanded azetidine-piperidine core).

These protocols prioritize process safety, cost-efficiency (avoiding expensive noble metal catalysts where possible), and purification without chromatography.

Strategic Considerations for Scale-Up

Safety & Thermodynamics

- Ring Strain: The formation of the second spiro-ring is thermodynamically uphill but kinetically favored by the "Gem-Dialkyl Effect" (Thorpe-Ingold effect). However, the reaction intermediates (bis-mesyates/halides) are potent alkylating agents.
- Exotherms: Cyclization steps involving strong bases (NaH, -BuOK) are highly exothermic. Controlled addition rates and active cooling are Critical Process Parameters (CPPs).
- Handling: Free base diazaspinoalkanes are often volatile oils or low-melting solids that absorb CO₂ from air. They should be isolated and stored as salts (oxalate, hydrochloride, or tosylate).

Route Selection

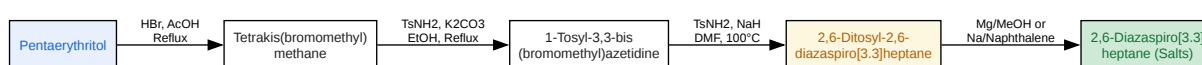
For multigram (>10g) to kilogram scale, we avoid routes requiring unstable aldehydes or expensive transition metal catalysts.

- Preferred Route (Symmetric): Double displacement of tetra-electrophiles (e.g., pentaerythritol derivatives) with sulfonamides.
- Preferred Route (Asymmetric): Construction of the larger ring first (e.g., piperidine), followed by spiro-cyclization to form the azetidine.

Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane

Target: N-Protected or Salt forms of 2,6-diazaspiro[3.3]heptane. Scale: 10–100 g Methodology: The "Double-Tosyl" Strategy. This route is favored for its crystallinity of intermediates, allowing purification via filtration rather than chromatography.

Workflow Diagram



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Detailed Procedure

Step 1: Synthesis of Tetrakis(bromomethyl)methane

Note: This starting material is commercially available but expensive. In-house synthesis is cost-effective.

- Reactants: Pentaerythritol (1.0 eq), HBr (48% aq, 6.0 eq), Acetic Anhydride (catalytic).
- Process: Reflux the mixture for 24–48 hours. Use a Dean-Stark trap if using a solvent like cyclohexane to remove water, though neat acidic reflux is common.
- Work-up: Cool to RT. The product precipitates. Filter, wash with water and cold ethanol. Recrystallize from toluene.
- Yield: ~60–70%.

Step 2: First Cyclization to 1-Tosyl-3,3-bis(bromomethyl)azetidine

- Setup: 2L reactor with mechanical stirrer, reflux condenser.
- Reagents: Tetrakis(bromomethyl)methane (50 g, 129 mmol),
-Toluenesulfonamide (22 g, 129 mmol), K_2CO_3 (anhydrous, 71 g, 516 mmol).
- Solvent: Ethanol (500 mL) or Acetonitrile (preferred for rate).
- Reaction: Heat to reflux for 16–24 hours. Monitor by TLC/LCMS.
- Purification:
 - Filter hot to remove inorganic salts.
 - Cool filtrate to 0°C. The mono-azetidine crystallizes out.
 - Crucial: Avoid "over-reaction" to the spiro cycle here; stoichiometry control (1:1) is key.^[2]
^[3]

- Yield: ~55%.

Step 3: Second Cyclization to 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane

- Setup: 1L reactor, inert atmosphere (N₂).
- Reagents: 1-Tosyl-3,3-bis(bromomethyl)azetidine (30 g, 75 mmol),
-Toluenesulfonamide (12.9 g, 75 mmol), NaH (60% in oil, 6.6 g, 165 mmol).
- Solvent: DMF (300 mL).
- Process:
 - Suspend NaH in DMF at 0°C.
 - Add sulfonamide portion-wise (gas evolution!). Stir 30 min.
 - Add the azetidine solution dropwise over 1 hour (exothermic).
 - Heat to 100°C for 4–6 hours.
- Work-up: Pour into ice water (1L). The product precipitates as a white solid.
- Purification: Filtration and washing with water/methanol.
- Yield: ~80–90%.

Step 4: Deprotection (Detosylation)

Note: Reductive detosylation is preferred over harsh acid hydrolysis.

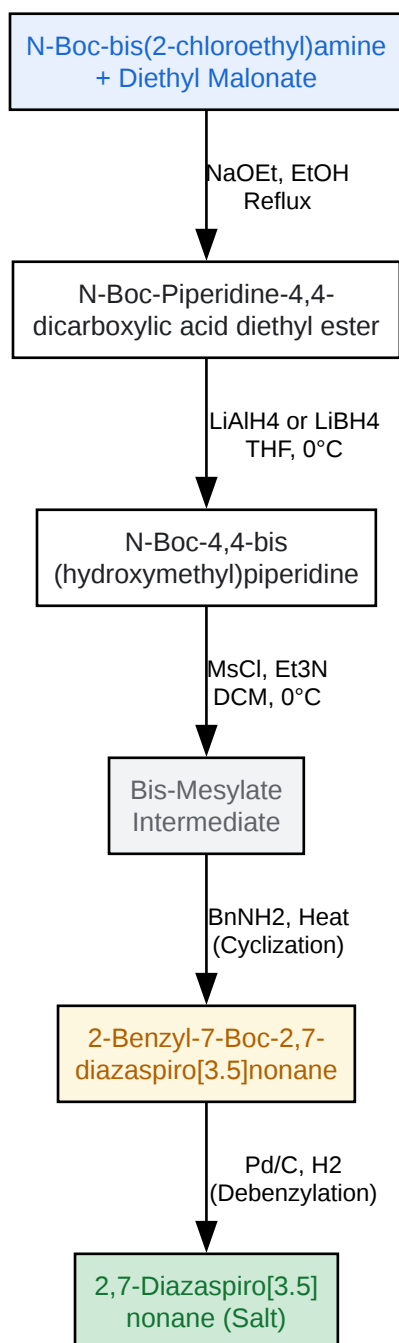
- Reagents: Mg turnings (10 eq), Methanol (dry).
- Process: Dissolve ditosyl-spiro compound in MeOH. Add Mg turnings and catalytic I₂. Sonicate or warm to initiate. The reaction is exothermic.
- Isolation:

- Filter off excess Mg.
- Add oxalic acid (2 eq) to the filtrate.
- Concentrate to precipitate the 2,6-diazaspiro[3.3]heptane oxalate.
- Yield: ~70–80%.

Protocol B: Synthesis of 2,7-Diazaspiro[3.5]nonane

Target: 2,7-Diazaspiro[3.5]nonane (often isolated as the 7-Boc or 2-Boc derivative). Strategy: "Piperidine-First" Approach. It is easier to build the strained azetidione ring onto a pre-formed piperidine ring than vice-versa.

Workflow Diagram



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Detailed Procedure

Step 1: Piperidine Ring Formation

- Reagents: N-Boc-bis(2-chloroethyl)amine (or tosyl analog), Diethyl malonate, NaOEt.
- Process: Standard malonate alkylation in refluxing ethanol.

- Result: N-Boc-piperidine-4,4-dicarboxylate.

Step 2: Reduction to Diol

- Reagents: Diester from Step 1 (20 g), LiAlH₄ (2.5 eq) or LiBH₄ (safer alternative).
- Solvent: THF (anhydrous).
- Process: Add diester to hydride suspension at 0°C. Warm to RT.
- Work-up: Fieser work-up (Water, 15% NaOH, Water). Filter solids.
- Product: N-Boc-4,4-bis(hydroxymethyl)piperidine (White solid).

Step 3: Activation and Spiro-Cyclization (One-Pot preferred)

- Activation: Convert the diol (10 g) to the bis-mesylate using MsCl (2.2 eq) and Et₃N in DCM at 0°C. Aqueous work-up gives the crude bis-mesylate.
- Cyclization:
 - Dissolve bis-mesylate in amines (e.g., Benzylamine or Ammonia in MeOH).
 - Note: Using Benzylamine (3 eq) allows for easier handling than ammonia gas.
 - Heat to 60–80°C in a sealed vessel or reflux.
- Purification: The resulting 2-benzyl-7-Boc-2,7-diazaspiro[3.5]nonane can be purified by acid-base extraction (it is basic) or crystallization as an oxalate salt.

Step 4: Deprotection (Optional)

- Debonylation: H₂, Pd/C in MeOH.
- Boc-removal: TFA/DCM or HCl/Dioxane.

Summary of Key Data

Parameter	2,6-Diazaspiro[3.3]heptane	2,7-Diazaspiro[3.5]nonane
Primary Challenge	High Ring Strain / Polymerization risk	Regioselectivity (solved by pre-forming piperidine)
Key Intermediate	1-Tosyl-3,3-bis(bromomethyl)azetidine	N-Boc-4,4-bis(hydroxymethyl)piperidine
Preferred Base	NaH (for sulfonamide cyclization)	-BuOK or excess amine
Typical Overall Yield	35–45% (4 steps)	40–50% (4 steps)
Purification Mode	Crystallization (Tosyl intermediates)	Acid/Base Extraction or Salt Formation

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